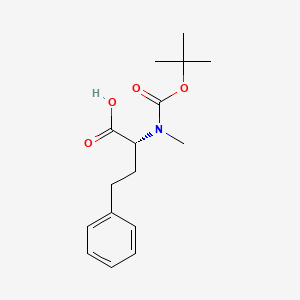

n-Boc-n-methyl-(r)-homophenylalanine

Description

Significance of N-Methylated Homophenylalanine Derivatives in Peptide and Peptidomimetic Chemistry Research

The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy to enhance the therapeutic potential of peptide-based drug candidates. researchgate.netnih.govnih.gov N-methylation, the substitution of the amide proton with a methyl group, imparts several advantageous properties. This modification can significantly improve a peptide's pharmacokinetic profile by increasing its metabolic stability and oral bioavailability. researchgate.netnih.govnih.govkrisp.org.za The methyl group acts as a steric shield, hindering the approach of proteolytic enzymes that would otherwise degrade the peptide chain. youtube.com

Furthermore, N-methylation introduces conformational constraints into the peptide backbone. researchgate.net This reduction in flexibility can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for a specific biological target. researchgate.netnih.gov The altered conformational preferences can also improve cell permeability, a crucial factor for the efficacy of many drugs. nih.gov

Homophenylalanine, an amino acid with an additional methylene (B1212753) group in its side chain compared to phenylalanine, offers unique structural possibilities. When combined with N-methylation, as in n-Boc-n-methyl-(R)-homophenylalanine, it provides a building block that can be used to explore novel chemical space in drug discovery. For instance, N-Boc-L-homophenylalanine has been utilized as a reagent in the preparation of piperidine-containing peptidyl proteasome inhibitors. pharmaffiliates.com The extended side chain of homophenylalanine can influence peptide conformation and receptor interactions in ways that are distinct from its natural counterpart. nbinno.com

A comparative analysis of N-methylated versus non-methylated amino acid derivatives highlights the impact of this modification on key physicochemical properties.

Table 1: Effects of N-Methylation on Peptide Properties

| Property | Non-Methylated Peptide | N-Methylated Peptide | Rationale |

|---|---|---|---|

| Metabolic Stability | Susceptible to enzymatic degradation | Increased resistance to proteolysis | The N-methyl group provides steric hindrance, preventing enzyme binding. youtube.com |

| Oral Bioavailability | Generally low | Often improved | Enhanced stability and membrane permeability contribute to better absorption. nih.govnih.gov |

| Conformational Flexibility | High | Reduced | The N-methyl group restricts rotation around the peptide bond. researchgate.net |

| Receptor Selectivity | Can be broad | Can be enhanced | A more rigid conformation can lead to more specific interactions with the target receptor. researchgate.netnih.gov |

| Aqueous Solubility | Variable | Can be improved | Studies have shown that N-methylation can lead to increased aqueous solubility. nih.gov |

| Lipophilicity | Lower | Higher | The addition of a methyl group generally increases the lipophilicity of the molecule. nih.gov |

Stereochemical Purity and the Role of (R)-Configuration in Chiral Scaffold Construction

Stereochemistry is a cornerstone of medicinal chemistry and drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. researchgate.netnumberanalytics.com Chiral molecules, which are non-superimposable on their mirror images (enantiomers), often exhibit different pharmacological and toxicological profiles. nih.govyoutube.com One enantiomer may be therapeutically active, while the other could be inactive, have a different type of activity, or even be toxic. nih.govnih.gov Therefore, the use of stereochemically pure compounds is of paramount importance in the synthesis of bioactive molecules. nih.gov

The absolute configuration of a chiral center is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules. numberanalytics.comyale.edulibretexts.orglibretexts.org This system provides an unambiguous way to describe the spatial arrangement of the substituents around the stereocenter. libretexts.org The (R)-configuration of this compound signifies a specific and defined three-dimensional structure at the alpha-carbon.

The construction of chiral scaffolds, which are core structures with defined stereochemistry, is a fundamental strategy in asymmetric synthesis. researchgate.net Utilizing building blocks with high stereochemical purity, such as this compound, ensures that the desired stereochemistry is maintained throughout a synthetic sequence, leading to the formation of a single, well-defined final product. nih.gov This avoids the need for challenging and often costly separation of stereoisomers later in the synthesis. nih.gov

Table 2: Significance of Stereochemical Configuration in Drug Development

| Aspect | Importance |

|---|---|

| Biological Activity | Enantiomers can have different potencies and efficacies. nih.gov |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion can be stereoselective. nih.gov |

| Toxicology | One enantiomer may be responsible for adverse effects. nih.govyoutube.com |

| Regulatory Requirements | Regulatory agencies often require the characterization and justification of each stereoisomer in a drug product. nih.gov |

| Synthetic Efficiency | Using enantiopure starting materials simplifies the synthesis and purification of the final compound. nih.gov |

Strategic Importance of tert-Butoxycarbonyl (Boc) Protection in Modern Synthetic Methodologies

Protecting groups are essential tools in organic synthesis, allowing chemists to temporarily mask a reactive functional group to prevent it from participating in unwanted side reactions. fiveable.menih.govquora.com The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines, particularly in peptide synthesis. fiveable.mecreative-peptides.comnumberanalytics.com

The strategic importance of the Boc group in modern synthetic methodologies stems from its unique combination of stability and ease of removal. fiveable.me It is stable under a wide range of reaction conditions, including basic hydrolysis and catalytic reduction, making it compatible with many synthetic transformations. nih.govtcichemicals.com This stability allows for selective reactions to be carried out on other parts of the molecule without affecting the protected amine. fiveable.me

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). numberanalytics.com Its removal, or deprotection, is conveniently achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA). fiveable.mecreative-peptides.comresearchgate.net The byproducts of this deprotection reaction are volatile, which simplifies the purification of the desired product. quora.com

In the context of solid-phase peptide synthesis (SPPS), the Boc group plays a crucial role in one of the two major strategies. researchgate.netpeptide.combeilstein-journals.org In Boc-based SPPS, the N-terminal amino group of the growing peptide chain is protected with a Boc group, which is removed with TFA before the next amino acid is coupled. researchgate.netpeptide.com This approach is particularly advantageous for the synthesis of hydrophobic peptides. springernature.comnih.gov

The Boc group can also be used in orthogonal protection schemes, where multiple different protecting groups are present in a molecule and can be removed selectively under different conditions. numberanalytics.com For example, the Boc group (acid-labile) can be used in conjunction with the Fmoc group (base-labile), allowing for the selective deprotection of specific amino groups within a complex molecule. numberanalytics.com

Table 3: Properties and Applications of the Boc Protecting Group

| Feature | Description |

|---|---|

| Chemical Nature | A carbamate (B1207046) protecting group. |

| Introduction | Typically via reaction with di-tert-butyl dicarbonate (Boc₂O). numberanalytics.com |

| Stability | Stable to basic conditions, nucleophiles, and catalytic hydrogenation. fiveable.metcichemicals.com |

| Deprotection | Readily cleaved under mild acidic conditions (e.g., TFA). fiveable.meresearchgate.net |

| Key Applications | Solid-phase peptide synthesis (SPPS) researchgate.netbeilstein-journals.org, protection of amines in multi-step organic synthesis fiveable.menumberanalytics.com, synthesis of complex natural products and pharmaceuticals. numberanalytics.comnumberanalytics.com |

| Advantages | Ease of introduction and removal fiveable.me, compatibility with a wide range of reagents , enables orthogonal protection strategies. numberanalytics.com |

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(4)13(14(18)19)11-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXLVCPGFCPBNQ-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@H](CCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Enantioselective Preparation of N Boc N Methyl R Homophenylalanine

Strategies for Asymmetric Synthesis of the Homophenylalanine Backbone

The creation of the (R)-homophenylalanine backbone is the cornerstone of the synthesis. Three principal strategies have been developed to achieve high enantiopurity: the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective reactions starting from chiral precursors.

Chiral auxiliaries are powerful tools for asymmetric synthesis, acting as temporary chiral scaffolds that direct a reaction to favor the formation of one diastereomer over another. youtube.comyoutube.com In the context of homophenylalanine synthesis, an achiral precursor is covalently attached to a chiral auxiliary, a diastereoselective reaction is performed to set the desired stereocenter, and the auxiliary is subsequently cleaved and can often be recycled. youtube.com

A prevalent strategy involves the use of Evans-type oxazolidinone auxiliaries. For instance, an N-acylated oxazolidinone, derived from an achiral acid like 4-phenylbutyryl chloride, can undergo stereoselective α-functionalization. The bulky substituent on the auxiliary effectively shields one face of the enolate, directing an incoming electrophile (such as an aminating agent like di-tert-butyl azodicarboxylate) to the opposite face. Subsequent hydrolysis or hydrogenolysis removes the auxiliary, yielding the desired (R)-homophenylalanine with high stereochemical fidelity. youtube.com Tetrahydrothiophene-based chiral sulfides have also been explored as organocatalysts in related asymmetric reactions. rsc.org

| Auxiliary Type | Typical Reaction | Key Feature | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinone | Asymmetric alkylation or amination of N-acyl imide enolates | Steric hindrance from the auxiliary's substituent directs the approach of the electrophile. | >95% |

| Camphorsultam | Asymmetric alkylation of N-acyl derivatives | The rigid bicyclic structure provides a highly predictable stereochemical outcome. | >98% |

| (S)-(-)-4-Phenyl-1,3-oxazolidine | Diastereoselective Strecker synthesis | Forms a chiral imine intermediate that undergoes stereoselective cyanide addition. | 85-95% |

Enantioselective catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. youtube.com Asymmetric hydrogenation is a premier example, where a prochiral olefin is reduced to a chiral alkane using hydrogen gas and a chiral transition-metal catalyst. youtube.com

For the synthesis of (R)-homophenylalanine, a common precursor is an N-acyl-α,β-dehydrohomophenylalanine derivative. This substrate is hydrogenated using a chiral catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand such as BINAP, DuPhos, or Josiphos. The chiral ligand creates a chiral environment around the metal center, forcing the substrate to coordinate in a specific orientation and leading to the delivery of hydrogen to one face of the double bond with high selectivity. youtube.comnih.gov This method is widely used in industrial settings for its efficiency and high enantiomeric excesses (e.e.).

| Catalyst System (Metal-Ligand) | Substrate Type | Key Advantage | Typical Enantiomeric Excess (e.e.) |

| Rh-(R,R)-DuPhos | N-Acetyl-α,β-dehydrohomophenylalanine | High turnover numbers and excellent enantioselectivity for a range of dehydroamino acids. | >99% |

| Ru-(R)-BINAP-Cl₂ | β-Keto ester derivative | Allows for dynamic kinetic resolution, hydrogenating one enantiomer of a rapidly racemizing substrate much faster than the other. | 95-99% |

| Ir-(S)-PipPhos | Quinoxaline derivative (as HPA analogue) | Effective for the hydrogenation of N-heteroaromatic precursors to chiral amines. | >90% nih.gov |

This "chiral pool" approach leverages the vast supply of naturally occurring chiral molecules, such as amino acids or sugars, as starting materials. The inherent stereochemistry of the starting material is used to direct the formation of the new stereocenter in the target molecule.

For example, (R)-homophenylalanine can be synthesized from L-aspartic acid. The synthesis involves transforming the side-chain carboxyl group into a phenylethyl group while retaining the stereochemistry of the original α-carbon. This multi-step process relies on the starting material's defined stereocenter to ensure the final product's configuration. Biocatalytic methods also fall under this category. For instance, recombinant aromatic L-amino acid transaminases can synthesize L-homophenylalanine from 2-oxo-4-phenylbutyric acid with high conversion and optical purity by using a chiral amino donor like L-aspartate. nih.gov While this produces the L-enantiomer, engineered D-amino acid transaminases can be employed to synthesize the desired (R)-enantiomer from the same keto acid precursor. nih.gov

| Chiral Precursor | Synthetic Transformation | Stereochemical Principle |

| L-Aspartic Acid | Side-chain manipulation and homologation | The stereocenter at C2 is used as an internal control element for subsequent reactions. |

| (R)-Phenylglycinol | Arndt-Eistert homologation | The existing stereocenter is maintained while the carbon chain is extended by one methylene (B1212753) unit. |

| 2-Oxo-4-phenylbutyric acid | Asymmetric reductive amination using a D-amino acid dehydrogenase | The enzyme's chiral active site selectively produces the (R)-amine from the prochiral ketone. nih.gov |

N-Methylation Chemistry for Amino Acid Precursors

Once the chiral (R)-homophenylalanine backbone is secured, the final step is the introduction of the N-methyl group. This modification is known to improve pharmacokinetic properties by increasing proteolytic stability and modulating conformation. nih.govrsc.org The presence of the Boc-protecting group is crucial, as it prevents N,N-dimethylation and other side reactions.

Direct alkylation is a common method for N-methylation. For a substrate like Boc-(R)-homophenylalanine, the N-H proton is acidic enough to be removed by a strong, non-nucleophilic base. The most frequently used protocol involves treating the Boc-protected amino acid with sodium hydride (NaH) to form the sodium salt, followed by the addition of an electrophilic methyl source like methyl iodide (MeI) or dimethyl sulfate. acs.org This reaction must be performed under anhydrous conditions to prevent quenching of the base and anion.

| Base / Methyl Source | Solvent | Key Considerations | Typical Yield |

| Sodium Hydride / Methyl Iodide | THF / DMF | Requires strictly anhydrous conditions. Potential for O-alkylation of the carboxylate if not properly controlled. | 70-90% |

| Potassium Carbonate / Dimethyl Sulfate | Acetone | Milder conditions, but may require longer reaction times or heating. | 65-85% |

| Silver Oxide / Methyl Iodide | DMF | A classic method, particularly for sensitive substrates, but stoichiometric silver is costly. acs.org | 60-80% |

Alternative methods for N-methylation often provide higher selectivity and milder reaction conditions.

Reductive Amination: This two-step, one-pot process involves the reaction of an amine with an aldehyde to form an imine (or iminium ion), which is subsequently reduced. organic-chemistry.orgrsc.org To synthesize N-methyl-(R)-homophenylalanine, the unprotected amino acid is reacted with aqueous formaldehyde (B43269) to form a transient iminium ion. This intermediate is then reduced in situ by a hydride reagent such as sodium borohydride (B1222165) or sodium cyanoborohydride to yield the N-methylated product. researchgate.net The Boc group is typically installed after the methylation step.

Oxazolidinone-Based Strategy: A highly efficient and widely used method for N-methylation involves the formation of a temporary 5-oxazolidinone (B12669149) ring. acs.orgacs.org The N-Boc protected amino acid (Boc-(R)-homophenylalanine) is reacted with paraformaldehyde under acidic catalysis to form a 5-oxazolidinone intermediate. This cyclization protects both the nitrogen and the carboxylic acid. The key step is the reduction of this oxazolidinone using a reducing agent like triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA). The reduction cleaves the C-O bond of the ring, revealing the N-methyl group and regenerating the carboxylic acid, to afford the final N-Boc-N-methyl-(R)-homophenylalanine in high yield and without racemization. acs.org

| Method | Reagents | Mechanism | Advantages |

| Reductive Amination | Formaldehyde, Sodium Borohydride | In situ formation and reduction of an iminium ion. | Uses inexpensive reagents; can be performed in aqueous media. researchgate.net |

| Oxazolidinone Strategy | Paraformaldehyde, Et₃SiH, TFA | Cyclization to a 5-oxazolidinone followed by reductive ring-opening. | High yields, excellent chemoselectivity, no racemization, compatible with many protecting groups. acs.org |

Influence of Protecting Groups on N-Methylation Efficiency

The synthesis of N-methylated amino acids is a critical step in the preparation of many pharmaceutically active peptides and peptidomimetics. The choice of the N-protecting group is paramount as it directly influences the efficiency and selectivity of the N-methylation step. The protecting group must prevent racemization of the chiral center, be stable to the methylation conditions, and be removable without compromising the newly installed N-methyl group or other functionalities in the molecule.

Research into the synthesis of N-methylated peptides has shown that the steric and electronic properties of the N-protecting group can significantly impact the accessibility of the amide nitrogen for alkylation. nih.gov While some protecting groups may hinder the reaction, others can be employed to facilitate a clean and efficient methylation process. For instance, bulky protecting groups like the 9-phenyl-9-fluorenyl (Pf) group are designed to shield the alpha-proton, thus maintaining the configurational integrity of the amino acid during various reactions. nih.gov However, this same bulk can also impede the approach of the methylating agent to the nitrogen atom.

In the context of preparing this compound, the N-methylation is typically performed after the initial protection of the amine with the Boc group. The efficiency of this step can be influenced by factors such as the choice of base and methylating agent. However, the nature of the primary N-protecting group itself is the most critical determinant.

Table 1: Influence of N-Protecting Groups on N-Methylation Feasibility

| Protecting Group | Abbreviation | Typical Methylation Compatibility | Notes |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Good | Generally compatible with common methylation conditions (e.g., using methyl iodide and a base like sodium hydride). The Boc group is stable to the basic conditions required. |

| Benzyloxycarbonyl | Cbz | Moderate to Good | Compatible, but reductive methylation conditions may cleave the Cbz group. Careful selection of non-reductive methods is required. |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Poor | The Fmoc group is base-labile and is typically cleaved under the conditions required for N-methylation, making it an unsuitable choice for protection during this step. iris-biotech.de |

| Trityl | Trt | Moderate | The bulky Trityl group can sterically hinder the nitrogen, potentially leading to lower yields or requiring more forcing reaction conditions. nih.gov |

tert-Butoxycarbonyl (Boc) Protecting Group Introduction and Manipulation

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis, particularly in peptide chemistry. wikipedia.org Its popularity stems from its ease of introduction, general stability to a wide range of chemical conditions (including most nucleophiles and bases), and its straightforward removal under specific acidic conditions. organic-chemistry.org

The introduction of the Boc group onto the nitrogen of (R)-homophenylalanine is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base, such as sodium hydroxide (B78521) or triethylamine, under aqueous or anhydrous conditions. organic-chemistry.org This reaction is generally high-yielding and clean.

Orthogonal Protection Strategies for Multi-functional Compounds

In the synthesis of complex molecules that contain multiple functional groups, such as peptides or modified amino acids, orthogonal protection strategies are essential. fiveable.me Orthogonality in this context means that a set of protecting groups can be removed by distinct chemical mechanisms, allowing for the selective deprotection of one functional group in the presence of others. nih.govtdx.cat This provides precise control over which part of the molecule reacts at each synthetic step. fiveable.me

The most common orthogonal strategy in solid-phase peptide synthesis (SPPS) involves the use of the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups like tert-butyl (tBu) for permanent side-chain protection. iris-biotech.de Conversely, the Boc/Benzyl (B1604629) (Bzl) strategy relies on different levels of acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more stable side-chain protecting groups like benzyl ethers require a very strong acid, such as hydrofluoric acid (HF), for cleavage. wikipedia.orgnih.gov This differential lability allows for the selective removal of the N-terminal Boc group to elongate a peptide chain, while the side-chain protecting groups remain intact until the final deprotection step. nih.gov

Cleavage Methodologies and Compatibility Considerations

Common cleavage reagents include:

Trifluoroacetic Acid (TFA): Neat TFA or a solution of TFA in a solvent like dichloromethane (B109758) (DCM) is the most common method for Boc removal. wikipedia.org The reaction is typically fast and efficient at room temperature.

Hydrofluoric Acid (HF): Anhydrous HF is a very strong acid used for the final cleavage step in Boc-based solid-phase peptide synthesis, as it removes the Boc group and most side-chain protecting groups simultaneously, along with cleaving the peptide from the resin. sigmaaldrich.com

Formic Acid: Concentrated formic acid (85-88%) can selectively cleave N-Boc groups in the presence of tert-butyl esters, offering a degree of selectivity. oup.com

Lewis Acids & Solid Acids: Reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or solid-supported acids like Montmorillonite K-10 clay offer alternative, sometimes milder, conditions for Boc deprotection. sigmaaldrich.comresearchgate.net A new method using lithium bromide in acetonitrile (B52724) has also been described for the selective cleavage of carbamates like Boc and Cbz. nih.gov

It is crucial to consider the compatibility of the cleavage conditions with other functionalities. For example, strong acidolysis with HF can degrade certain sensitive amino acid residues, while the milder conditions used to remove an Fmoc group (e.g., piperidine) leave the Boc group completely unaffected, highlighting their orthogonality. iris-biotech.de

Table 2: Comparison of Common Boc-Cleavage Reagents

| Reagent | Conditions | Compatibility Notes |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temp, < 1 hr | Cleaves t-butyl esters and ethers. Compatible with Fmoc, Cbz, and Benzyl groups under controlled conditions. wikipedia.org |

| Hydrofluoric Acid (HF) | Anhydrous, 0 °C, ~1 hr | Very strong acid. Cleaves most benzyl-type and t-butyl-based protecting groups. Not compatible with sensitive peptides. sigmaaldrich.com |

| Formic Acid (85%) | Room temperature, several hours | Can be selective for N-Boc over t-butyl esters. Milder than TFA. oup.com |

| Montmorillonite K-10 | Toluene, 65 °C or CH₂Cl₂ at RT | Mild, solid acid catalyst. Compatible with a wide range of functional groups. researchgate.net |

| Lithium Bromide (LiBr) | Acetonitrile | Mild conditions, compatible with many other functional groups. nih.gov |

Convergent and Linear Synthetic Pathways to the Compound

Stepwise Elaboration from Simpler Precursors

A linear, or stepwise, synthesis of this compound would involve a sequential modification of a single starting material. chemistnotes.com This is the most straightforward conceptual approach. The pathway would likely proceed as follows:

Starting Material: (R)-homophenylalanine.

Step 1 (N-Protection): Reaction with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-(R)-homophenylalanine.

Step 2 (N-Methylation): Treatment with a base (e.g., NaH) and a methylating agent (e.g., CH₃I) to yield the final product, this compound.

This pathway is direct but means that any losses in the second step impact the total material carried through from the beginning.

Fragment Coupling Approaches for Efficiency

A convergent synthesis aims to maximize efficiency by preparing key structural components separately and then joining them. wikipedia.org This strategy is particularly advantageous for longer peptide chains, where fragments are synthesized and purified before being coupled together, a process known as solid-phase fragment condensation (SPFC). thieme-connect.com While this compound is a single modified amino acid, the principles of fragment coupling can still be applied conceptually.

Optimization of Synthetic Pathways and Yield Enhancement

The efficient synthesis of this compound is a critical aspect of its accessibility for further applications. Research in this area focuses on optimizing reaction conditions to maximize yield and ensure high enantiopurity. Key areas of optimization include the selection of starting materials, the choice of catalysts, and the fine-tuning of reaction parameters such as temperature, solvent, and reaction time.

A significant challenge in the synthesis of this compound lies in the stereocontrolled introduction of the methyl group onto the nitrogen atom and the extension of the amino acid side chain. Various strategies have been explored to enhance the efficiency of these transformations.

Detailed research findings have shown that the N-methylation of Boc-protected amino acids can be effectively achieved using sodium hydride (NaH) and methyl iodide (MeI) in an aprotic solvent like tetrahydrofuran (B95107) (THF). wikidot.com The optimization of this step often involves a careful balance of the stoichiometry of the reagents. An excess of both NaH and MeI is typically used to drive the reaction to completion. wikidot.com The order of addition of reagents and the reaction temperature are also critical parameters that are fine-tuned to maximize the yield of the desired N-methylated product.

For instance, biocatalytic methods using transaminases have emerged as a promising approach for the synthesis of β-branched α-amino acids with high diastereo- and enantioselectivity. chemrxiv.orgchemrxiv.org Optimization of such biocatalytic reactions involves screening for the optimal enzyme, as well as adjusting the pH, temperature, and substrate concentration to enhance the catalytic efficiency and product yield. chemrxiv.org

The following interactive data table illustrates a hypothetical optimization of a key synthetic step, such as the N-methylation of a precursor, showcasing how systematic variation of reaction parameters can lead to improved yields.

Table 1: Optimization of the N-Methylation Reaction

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | NaH (2.2) | THF | 0 to rt | 12 | 65 |

| 2 | NaH (3.0) | THF | 0 to rt | 12 | 78 |

| 3 | NaH (3.0) | Dioxane | 0 to rt | 12 | 72 |

| 4 | KHMDS (2.2) | THF | -78 to rt | 8 | 85 |

| 5 | KHMDS (2.2) | Toluene | -78 to rt | 8 | 81 |

| 6 | LiHMDS (2.2) | THF | -78 to rt | 10 | 88 |

This table is a representative example based on general principles of organic synthesis and does not reflect actual experimental data for this specific compound.

Advanced Spectroscopic and Stereochemical Characterization in Synthetic Research

Chiral Analytical Techniques for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis to quantify the success of a chiral induction. gimitec.com Chromatographic methods using a chiral environment are the most common and reliable ways to separate enantiomers and determine their relative abundance.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating enantiomers. uma.es The separation is achieved on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

For N-Boc protected amino acids, macrocyclic glycopeptide-based CSPs have proven to be particularly effective due to their multimodal separation capabilities. sigmaaldrich.com

Stationary Phases: Columns such as CHIROBIOTIC T (Teicoplanin) and CHIROBIOTIC R (Ristocetin A) are excellent choices for the chiral analysis of t-Boc amino acids. sigmaaldrich.com

Mobile Phases: Reversed-phase mode is typically the most successful approach for these compounds. sigmaaldrich.com A common mobile phase consists of an organic modifier like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer. The use of volatile buffers, such as ammonium (B1175870) trifluoroacetate, makes the method compatible with mass spectrometry (LC/MS). sigmaaldrich.com The pH of the mobile phase can be a critical parameter in optimizing the resolution between enantiomers. researchgate.net

Table 2: Representative Chiral HPLC Method Parameters for N-Boc-Amino Acids

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Chiral Stationary Phase (CSP) | Macrocyclic Glycopeptide | CHIROBIOTIC T or Ristocetin A sigmaaldrich.com |

| Mode | Reversed-Phase | - |

| Mobile Phase | Acetonitrile/Methanol and Aqueous Buffer | e.g., Acetonitrile : 0.1% Ammonium Acetate |

| Detection | UV Absorbance | ~210-254 nm |

| Flow Rate | Standard Analytical Flow | 0.5 - 1.5 mL/min |

Gas Chromatography (GC) on a chiral stationary phase is another technique for enantiomeric separation. While less common than HPLC for N-Boc amino acids due to their low volatility, it can be a viable method, often after appropriate derivatization to make the analyte more volatile. Chiral stationary phases for GC are typically based on derivatives of cyclodextrins or amino acids immobilized on a polysiloxane backbone. elsevierpure.com The separation of enantiomeric amino acid derivatives on such phases has been successfully demonstrated. elsevierpure.com

X-ray Crystallography for Absolute Configuration Determination on Derivatives

While NMR can define relative stereochemistry and chiral chromatography can measure enantiomeric purity, single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique maps the precise three-dimensional location of every atom in a crystalline solid.

For organic molecules composed solely of light atoms (C, H, N, O), determining the absolute structure can be challenging. ed.ac.uk A common and effective strategy is to prepare a derivative of the target molecule with an atom of known absolute configuration or a heavier atom that facilitates the analysis. nih.govthieme-connect.de For instance, a derivative of n-Boc-n-methyl-(r)-homophenylalanine could be synthesized for crystallographic analysis. The absolute configuration of the homophenylalanine center is then unequivocally established relative to the known center in the derivative. mdpi.com For example, an oxalate (B1200264) salt of a chiral compound can be used to produce high-quality crystals suitable for analysis, allowing for the unambiguous assignment of the absolute configuration. nih.gov

Table 3: Illustrative X-ray Crystallographic Data for a Derivative of a Chiral Molecule Data modeled after a published structure of a chiral salt to illustrate typical parameters. nih.gov

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 15.721 |

| b (Å) | 5.655 |

| c (Å) | 31.405 |

| β (°) | 93.16 |

| Volume (ų) | 2787.7 |

| Conclusion | Confirms absolute configuration (e.g., R) |

Single-Crystal Diffraction Studies to Confirm Stereochemistry

Following a comprehensive review of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction studies for this compound were found. Consequently, detailed crystallographic data, including unit cell parameters, space group, and specific atomic coordinates to definitively confirm the (R)-stereochemistry through this method, are not available in the referenced materials.

While single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure and absolute stereochemistry, it appears that this specific compound has not been subjected to such analysis in published research, or the data is not deposited in accessible databases.

Research on similar compounds, such as other Boc-protected amino acids and peptides, frequently employs this technique to elucidate conformational preferences and establish stereochemical integrity. For instance, studies on di- and tripeptides often utilize X-ray crystallography to investigate backbone conformations, such as the formation of β-turns, and the orientation of side chains. However, without a direct study on this compound, any discussion of its crystal structure would be speculative.

Therefore, the generation of a data table with crystallographic parameters for the title compound is not possible at this time.

Applications of N Boc N Methyl R Homophenylalanine As a Chiral Building Block in Complex Molecule Synthesis

Design and Synthesis of Peptidomimetics and Constrained Peptide Analogues

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The incorporation of n-Boc-n-methyl-(R)-homophenylalanine is a key strategy in creating such advanced analogues.

Incorporation of N-Methylated Residues into Peptide Backbones

The introduction of an N-methyl group on the amide nitrogen of a peptide backbone is a widely used strategy to enhance the therapeutic potential of peptidic drugs. enamine.netnih.gov This modification, a key feature of this compound, imparts several advantageous properties.

Key Research Findings:

Increased Proteolytic Stability: The N-methyl group sterically shields the adjacent peptide bond, making it less susceptible to cleavage by proteases. This modification significantly increases the in-vivo half-life of peptide-based drugs. acs.orgnih.govresearchgate.net

Enhanced Membrane Permeability: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen, decreasing polarity and facilitating passive diffusion across cell membranes. acs.org This is crucial for developing orally available peptide drugs and for targeting intracellular proteins.

Conformational Control: The methyl group restricts rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. acs.orgacs.org This pre-organization can lock the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity. acs.org

Table 1: Comparison of Peptide Properties with and without N-Methylation

| Property | Standard Peptide Backbone | N-Methylated Peptide Backbone |

|---|---|---|

| Proteolytic Stability | Susceptible to enzymatic cleavage | Increased resistance to proteases nih.govresearchgate.net |

| Conformational Flexibility | High | Reduced, more rigid structure acs.org |

| Hydrogen Bonding | Amide N-H acts as H-bond donor | No H-bond donor capability |

| Membrane Permeability | Generally low | Often improved acs.org |

| Synthesis Complexity | Standard coupling methods | Requires stronger coupling reagents or microwave assistance nih.govnagoya-u.ac.jp |

Cyclization Strategies for Macrocyclic Scaffolds

Macrocyclization is a powerful technique used to constrain peptide structures, which can enhance biological activity, stability, and cell permeability. nih.gov The conformational preferences induced by N-methylated residues like this compound can be strategically employed to facilitate the formation of macrocyclic scaffolds.

By reducing the flexibility of the linear peptide precursor, the N-methyl group can promote a "turn" or "bend" in the backbone, pre-organizing it into a conformation that is conducive to ring-closing reactions. This pre-organization minimizes the entropic penalty associated with cyclization, often leading to higher yields and improved efficiency of the macrocyclization step. While introducing multiple N-methylated residues can make synthesis challenging, using specialized coupling reagents has proven effective in preparing such cyclic peptides. nih.gov The incorporation of N-methylated amino acids is considered a likely strategy to improve the permeability of macrocyclic peptides. nih.gov

Influence on Conformational Restriction in Bioactive Motifs

The primary reason for incorporating building blocks like this compound into bioactive peptides is to exert precise control over their three-dimensional shape. acs.orgnih.gov The N-methyl group eliminates the amide proton, thereby removing a key hydrogen bond donor and preventing the formation of secondary structures like β-sheets that can lead to aggregation. researchgate.net

Simultaneously, the steric clash between the N-methyl group and the adjacent substituents restricts the permissible values of the peptide backbone dihedral angles (phi, φ, and psi, ψ). researchgate.netresearchgate.net This forces the peptide into a more defined conformation. When this induced conformation matches the one required for binding to a biological target (the "bioactive conformation"), a significant increase in potency and selectivity can be achieved. nih.gov The combination of the N-methyl group and the bulky homophenylalanine side chain provides a powerful tool for medicinal chemists to fine-tune the shape and, consequently, the function of a peptide drug candidate. rsc.org

Role in Total Synthesis of Natural Products and Advanced Intermediates

Beyond peptidomimetics, this compound serves as a crucial starting material for the total synthesis of complex natural products, particularly those with peptide or peptide-like substructures.

Precursor for Complex Polyketide and Peptide Hybrid Structures

Many biologically active natural products are hybrids, assembled by biosynthetic pathways that combine elements of both polyketide and non-ribosomal peptide synthesis. nih.gov These hybrid molecules often feature unusual, modified amino acids.

A prominent example is the dolastatin family of marine natural products, which are potent antimitotic agents. mdpi.comnih.gov Several highly cytotoxic analogues and derivatives of dolastatin 10, such as monomethylauristatin F (MMAF), are used as payloads in antibody-drug conjugates (ADCs) for cancer therapy. mdpi.comnih.gov The synthesis of these complex molecules often involves the coupling of unique amino acid fragments. While dolastatin itself contains N-methyl-valine and other unique residues, the principles of its synthesis highlight the importance of having access to a diverse toolkit of protected, N-methylated amino acids. The synthesis of dolastatin 10 analogues has involved modifying the N-terminal unit, demonstrating the modularity of these structures. epa.gov Building blocks like this compound are essential for creating novel analogues of such potent natural products, enabling structure-activity relationship (SAR) studies and the development of next-generation therapeutics.

Development of Novel Chemical Scaffolds for Medicinal Chemistry Research

The pursuit of novel chemical scaffolds is a cornerstone of modern drug discovery, providing pathways to new intellectual property and unexplored biological targets. biosolveit.de Chiral building blocks, particularly non-natural amino acids, are of immense value in this endeavor as they introduce specific three-dimensional conformations that can lead to enhanced potency and selectivity. This compound is a quintessential example of such a building block, offering a unique combination of features for the development of innovative molecular architectures. Its structure, comprising a homophenylalanine core, provides an additional methylene (B1212753) group compared to phenylalanine, which alters its spatial projection and flexibility. The N-methylation restricts the conformational freedom around the N-Cα bond, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise synthetic operations. researchgate.net

The (R)-chirality at the alpha-carbon is crucial, as the stereochemistry of drug candidates often dictates their interaction with chiral biological targets like enzymes and receptors. nih.govacs.org The generation of novel scaffolds from this building block can involve various strategies. For instance, the carboxylic acid and the secondary amine (after deprotection) can be used as handles to construct heterocyclic systems. Drawing parallels from the synthesis of pyrazole-based scaffolds from N-Boc protected piperidine (B6355638) carboxylic acids, one can envision intramolecular cyclization or multi-component reactions involving this compound to create unique, rigidified structures with potential therapeutic applications. fiveable.me The inherent properties of this building block—chirality, conformational constraint via N-methylation, and a lipophilic phenylpropyl side chain—make it an attractive starting point for scaffolds targeting protein-protein interactions or other complex biological systems.

Scaffold Modification and Derivatization Strategies

The utility of this compound as a building block is significantly enhanced by the multiple avenues available for its chemical modification and derivatization. These strategies allow chemists to systematically tune the physicochemical and pharmacological properties of the resulting molecules. The principal sites for modification are the carboxylic acid, the aromatic ring, and the N-Boc protected amine.

The carboxylic acid moiety is a versatile handle for derivatization. Standard peptide coupling reagents, such as HATU or EDC, can be used to form amide bonds with a wide array of amines, incorporating new functionality into the molecule. nih.gov Alternatively, the carboxylic acid can be reduced to a primary alcohol, which can then serve as a precursor for ethers, esters, or aldehydes.

The phenyl ring of the homophenylalanine side chain offers another site for diversification. While the ring itself is relatively unreactive, it can be functionalized through electrophilic aromatic substitution, such as nitration or halogenation, to introduce handles for further chemistry. For example, an installed bromine or iodine atom can act as a linchpin for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), enabling the attachment of a diverse range of aryl, heteroaryl, or alkyl groups. nih.gov This approach dramatically expands the accessible chemical space from a single building block.

Finally, the N-Boc group serves as a reliable protecting group for the N-methyl amine. Its selective removal under acidic conditions (e.g., with trifluoroacetic acid, TFA) unmasks the secondary amine without disturbing other acid-sensitive functionalities that might be present in the molecule. researchgate.netnih.gov This newly revealed amine can then undergo acylation, sulfonylation, reductive amination, or further alkylation, providing another layer of diversification. The orthogonality of the Boc group is a key feature that enables controlled, sequential modifications essential for complex molecule synthesis.

The table below outlines several common derivatization strategies for a building block of this type.

| Modification Site | Strategy | Typical Reagents | Resulting Functional Group |

| Carboxylic Acid | Amide Coupling | Amines (R-NH2), HATU, DIPEA | Amide |

| Reduction | BH3·THF or LiAlH4 | Primary Alcohol | |

| Esterification | Alcohols (R-OH), H2SO4 (cat.) | Ester | |

| Phenyl Ring | Nitration | HNO3, H2SO4 | Nitro group (convertible to amine) |

| Halogenation | Br2, FeBr3 or NBS | Bromo group (for cross-coupling) | |

| Suzuki Coupling (on halo-derivative) | Boronic acids (R-B(OH)2), Pd catalyst | Bi-aryl or Alkyl-aryl | |

| N-Boc Group | Deprotection | Trifluoroacetic Acid (TFA) in DCM | Secondary N-methyl amine |

| (Post-deprotection) Acylation | Acid chlorides (R-COCl), Base | Tertiary Amide |

Combinatorial Chemistry and Library Synthesis Utilizing the Building Block

Combinatorial chemistry is a powerful paradigm in drug discovery that enables the rapid synthesis of a large number of structurally related compounds, known as a library, for high-throughput screening. escholarship.org Chiral building blocks like this compound are exceptionally well-suited for these approaches due to their defined stereochemistry and orthogonal protecting groups. fiveable.me The presence of a Boc-protected amine and a free carboxylic acid allows for two independent vectors of diversity.

In a typical parallel synthesis workflow, the building block can be anchored to a solid support or used in solution phase. fiveable.me A library can be generated by reacting the carboxylic acid of this compound with a diverse set of amines (Library A). Subsequently, after purification, the Boc group can be removed from this first-generation library, and the resulting free N-methyl amines can be acylated with a diverse set of carboxylic acids, creating a second, more complex library (Library B). This stepwise approach allows for the systematic exploration of the chemical space around the core scaffold.

The "split-and-mix" synthesis method can also be employed to generate vast one-bead-one-compound libraries. escholarship.org In this strategy, a solid-phase resin is split into multiple portions, each reacting with a different building block, and then recombined. By repeating this process, an exponential number of unique compounds can be synthesized. The defined stereochemistry and conformational rigidity imparted by this compound ensure that the resulting library members have well-defined three-dimensional shapes, increasing the likelihood of identifying specific and high-affinity binders to biological targets.

The following table illustrates a hypothetical combinatorial library derived from this compound, showcasing how two points of diversity (R1 and R2) can be introduced.

| Core Scaffold | R1 Group (from R1-NH2) | R2 Group (from R2-COOH) | Example Final Structure |

| Benzylamine | Acetic Acid | N-acetyl-N-methyl-N'-benzyl-(R)-homophenylalaninamide | |

| Cyclopropylamine | 4-Chlorobenzoic Acid | N-(4-chlorobenzoyl)-N-methyl-N'-cyclopropyl-(R)-homophenylalaninamide | |

| Morpholine | Isobutyric Acid | N-isobutyryl-N-methyl-(R)-homophenylalanine morpholinamide | |

| Aniline | Thiophene-2-carboxylic Acid | N-methyl-N'-phenyl-N-(thiophene-2-carbonyl)-(R)-homophenylalaninamide |

Structure Conformation Relationship Studies at the Molecular Level

Impact of N-Methylation on Molecular Recognition and Conformation

N-methylation, the substitution of the amide proton with a methyl group, is a critical modification in peptide chemistry that significantly alters the physicochemical and conformational properties of amino acids and peptides. mdpi.comresearchgate.netresearchgate.net This modification is known to enhance metabolic stability and membrane permeability, thereby improving the pharmacokinetic profile of peptide-based drug candidates. mdpi.comnih.gov

From a structural standpoint, N-methylation introduces profound changes to the peptide backbone. The removal of the amide proton eliminates its ability to act as a hydrogen bond donor, a change that can disrupt stabilizing secondary structures such as β-sheets and α-helices. mdpi.comnih.gov Concurrently, the methylation of the amide nitrogen increases the basicity of the adjacent carbonyl oxygen, making it a stronger hydrogen bond acceptor. mdpi.com Perhaps most significantly, N-methylation lowers the rotational energy barrier of the amide bond, increasing the likelihood of a cis conformation, which is typically energetically unfavorable in non-methylated peptides. mdpi.comub.edu This allows N-methylated peptides to adopt unique folded structures that would otherwise be inaccessible. ub.eduresearchgate.net

The introduction of an N-methyl group induces specific conformational preferences and stereoelectronic effects. Studies on various N-methylated amino acid derivatives have shown that this modification consistently leads to an increase in lipophilicity, aqueous solubility, polarization, and dipole moment. rsc.orgresearchgate.net Quantum chemical calculations using Density Functional Theory (DFT) have provided insight into these changes, revealing that N-methylation leads to a more negative Gibbs free energy of solvation (ΔGsolv), which corresponds to greater water solubility. rsc.orgresearchgate.net

Stereoelectronic effects also play a crucial role. N-methylation results in a higher energy level for the Highest Occupied Molecular Orbital (HOMO) and a decreased HOMO-LUMO energy gap, suggesting that the resulting molecule is more polarized and potentially more reactive. rsc.orgresearchgate.net Natural Bond Orbital (NBO) analysis further indicates that the atomic charges on the nitrogen, carbon, and oxygen atoms of the amide group become more positive (or less negative) following N-methylation. rsc.orgresearchgate.net The conformational impact is also dependent on the stereochemistry of the surrounding amino acid residues. For instance, homochiral sequences (e.g., L-X-L-Y) are significantly affected by N-methylation, showing a strong preference for folded conformations that incorporate a cis amide bond, whereas heterochiral sequences are less perturbed. researchgate.net

| Property | Effect of N-Methylation | Reference |

|---|---|---|

| Lipophilicity (ClogP) | Increase | rsc.orgresearchgate.net |

| Aqueous Solubility (ΔGsolv) | Increase (more negative ΔGsolv) | rsc.orgresearchgate.net |

| Dipole Moment | Increase | rsc.orgresearchgate.net |

| Polarizability | Increase | rsc.orgresearchgate.net |

| Amide Bond Energy Barrier | Lowered (favors cis-conformation) | rsc.org |

| HOMO-LUMO Energy Gap | Decrease | rsc.orgresearchgate.net |

The N-methyl group fundamentally alters the landscape of intermolecular interactions. The absence of the amide proton prevents the formation of hydrogen bonds where it would act as a donor, a key interaction in the stabilization of peptide secondary structures and peptide aggregation. mdpi.com This disruption of intermolecular hydrogen bonding networks can lead to a significant increase in the solubility of peptides, particularly those prone to aggregation. merckmillipore.com While the hydrogen bond donating capacity is lost, the carbonyl oxygen becomes a more potent hydrogen bond acceptor. mdpi.com This shift in hydrogen bonding potential, combined with the altered backbone conformation, influences how a molecule like n-Boc-n-methyl-(r)-homophenylalanine interacts with other molecules, including solvents, reagents, and biological receptors. These modified interactions can be leveraged to achieve higher selectivity in molecular recognition events. nih.gov

Influence of the Homophenylalanine Side Chain on Scaffold Design and Molecular Shape

Homophenylalanine is a non-proteinogenic amino acid distinguished by a 2-phenylethyl side chain, which is one methylene (B1212753) unit longer than the benzyl (B1604629) side chain of phenylalanine. nih.govnih.gov This additional methylene group introduces greater conformational flexibility, allowing the terminal phenyl ring to explore a larger conformational space compared to its proteinogenic counterpart. nih.gov This property is of significant interest in scaffold design, as the increased length and flexibility can be used to probe deeper into binding pockets or to optimize packing interactions in supramolecular assemblies.

The stereochemistry of a molecule is a defining factor in its physical and biological properties. nih.gov In this compound, the chiral center at the α-carbon (the (R)-configuration) exerts a powerful influence on the molecule's three-dimensional structure. This existing stereocenter, in conjunction with the steric bulk of the N-Boc, N-methyl, and homophenylalanine side chain, will dictate the facial selectivity of incoming reagents in synthetic reactions. This substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis, enabling the predictable formation of new stereocenters. Modern synthetic strategies, such as stereochemical editing, offer the potential to override intrinsic selectivity, providing access to a wider range of diastereomers from a single precursor. nih.gov

The homophenylalanine side chain's flexible ethyl linker allows the phenyl group to adopt various spatial orientations relative to the molecular backbone. This contrasts with the more restricted motion of the phenyl group in phenylalanine. The increased rotational freedom and extended length of the side chain expand the molecular dimensions and the possible shapes the molecule can adopt. This has important implications for rational drug design, where molecular shape and complementarity to a target binding site are paramount. The specific orientation of the phenyl group can be influenced by intermolecular forces, such as π-π stacking or hydrophobic interactions, in both solution and the solid state.

Role of the Boc Protecting Group in Synthetic Transformations and Molecular Properties

The tert-butyloxycarbonyl (Boc) group is an essential tool in organic synthesis, particularly in peptide chemistry, for the temporary protection of amine functionalities. libretexts.org Its utility stems from its unique chemical stability and reactivity profile. The Boc group is resistant to a wide array of reagents and conditions, including catalytic hydrogenation and strong bases, yet it can be removed cleanly under mild acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comresearchgate.net This orthogonality is fundamental to multi-step syntheses where selective deprotection is required.

The Boc group is sterically bulky, which not only influences the stereochemical outcome of nearby reactions but also affects the conformational properties of the amino acid itself. Conformational energy calculations have shown that for Boc-protected amino acids, the energy difference between the trans and cis conformations of the urethane C-N bond is minimal, in contrast to a standard peptide bond where the trans form is heavily favored. researchgate.net Furthermore, the Boc group can be used to modulate the physical properties of the amino acid, such as its solubility, which can be advantageous during synthesis and purification.

| Characteristic | Description | Reference |

|---|---|---|

| Chemical Nature | tert-butoxycarbonyl, a carbamate (B1207046) protecting group. | creative-peptides.com |

| Introduction | Typically via reaction with di-tert-butyl dicarbonate (B1257347). | libretexts.org |

| Cleavage Condition | Mild acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane). | creative-peptides.comresearchgate.net |

| Stability | Stable to basic conditions, catalytic hydrogenation, and many nucleophiles. | creative-peptides.com |

| Steric Hindrance | Bulky, can influence reaction stereoselectivity and molecular conformation. | |

| Conformational Influence | Lowers the energy barrier between cis/trans urethane bond isomers. | researchgate.net |

Orthogonal Protection Strategies and Their Impact on Reactivity

In the synthesis of complex molecules such as peptides and peptidomimetics, the use of protecting groups is essential to ensure chemoselectivity. An orthogonal protection strategy is one in which different protecting groups can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. organic-chemistry.orgpeptide.com For this compound, the two key groups involved in this strategy are the N-tert-butyloxycarbonyl (Boc) group and the N-methyl group.

The N-Boc group is a cornerstone of the so-called Boc/Bzl (benzyl) protection strategy in peptide synthesis. peptide.com It is characterized by its stability to a wide range of nucleophilic and basic conditions but its lability to strong acids. organic-chemistry.org This allows for its selective removal without affecting base-labile protecting groups like 9-fluorenylmethoxycarbonyl (Fmoc) or groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group. organic-chemistry.orgpeptide.com The N-methyl group, in contrast, is not a protecting group in the traditional sense but a permanent modification. It is stable under the acidic and basic conditions typically used for Boc and Fmoc removal, respectively, as well as during catalytic hydrogenation. This inherent stability makes the N-Boc and N-methyl combination compatible with multiple orthogonal schemes. For instance, after incorporating the this compound unit into a larger molecule, the Boc group can be cleaved with an acid like trifluoroacetic acid (TFA) to reveal the N-methylated secondary amine for further elongation or modification. peptide.comuiw.edu

The reactivity of this compound is significantly influenced by this protection scheme. The primary method for synthesizing N-methylated amino acids involves the alkylation of the corresponding N-Boc protected amino acid. The preparation of this compound would typically proceed by treating N-Boc-(R)-homophenylalanine with a methylating agent, such as methyl iodide, in the presence of a base like sodium hydride (NaH). researchgate.net In this process, the Boc group prevents N,N-dimethylation and protects the amine during the basic reaction conditions.

The presence of the N-methyl group has a profound impact on the reactivity of the amino acid, particularly in peptide synthesis. The coupling of an activated amino acid to the N-methylated amine of a deprotected homophenylalanine residue is often challenging and proceeds in lower yields compared to couplings with primary amines. nih.gov This is largely due to the increased steric hindrance around the nitrogen atom. Furthermore, the N-methyl group alters the electronic properties and conformation of the amide bond it forms, which lacks the hydrogen bond donating capability of a secondary amide. mdpi.com This can affect reaction kinetics and the stability of intermediates.

| Protecting Group | Typical Reagent for Cleavage | Mechanism | Orthogonal To |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA), HCl | Acidolysis | Fmoc, Cbz, Benzyl esters |

| Fmoc (9-fluorenylmethoxycarbonyl) | Piperidine (B6355638), DBU (in DMF) | Base-induced β-elimination | Boc, Cbz, Trityl (Trt) |

| Cbz (Benzyloxycarbonyl) | H₂/Pd, HBr/AcOH | Hydrogenolysis, Acidolysis | Fmoc, some acid-labile groups |

Influence on Intermediate Stability and Selectivity in Synthesis

The structural features of this compound exert significant control over the stability of reaction intermediates and the selectivity of synthetic transformations. The N-methyl group, in particular, imposes conformational constraints on the molecule that are absent in its non-methylated counterpart. N-methylation restricts rotation around the N-Cα bond and favors a trans conformation of the preceding peptide bond, although the energy barrier for cis-trans isomerization is lowered. nih.gov This conformational rigidity can stabilize specific transition states, thereby enhancing selectivity in subsequent reactions. mdpi.com

During the synthesis and deprotection process, the stability of intermediates is a critical factor. The standard acidic removal of the Boc group proceeds through the formation of a carbocationic intermediate, specifically a tert-butyl cation. organic-chemistry.orgpeptide.com This reactive cation can lead to undesired side reactions, such as the alkylation of nucleophilic residues like tryptophan or methionine, if appropriate scavengers are not included in the cleavage cocktail. peptide.com The stability of the N-Boc-N-methyl-amino acid itself is generally high under basic and nucleophilic conditions, which allows for a broad range of synthetic manipulations on other parts of a molecule without disturbing this protected amine. organic-chemistry.org

The N-methyl group also has a decisive influence on reaction selectivity. The steric bulk of the methyl group and the conformationally constrained backbone can direct the approach of reagents, leading to enhanced diastereoselectivity in reactions at adjacent centers. The absence of an amide proton prevents the formation of hydrogen bonds that might otherwise direct reaction pathways or stabilize certain intermediates. mdpi.com This can alter the chemoselectivity of reactions. For example, in peptide synthesis, the presence of an N-methylated residue can influence the propensity for side reactions. The formation of diketopiperazines, a common side reaction involving the first two amino acids in a peptide chain, can be affected by the conformational constraints imposed by the N-methyl group. nih.gov The slower coupling reactions associated with N-methylated amino acids can sometimes allow these side reactions to become more competitive. nih.gov Furthermore, the presence of multiple conformers due to cis-trans amide bond isomerism can be observed during chromatographic purification and spectroscopic analysis, which complicates characterization but is a direct consequence of the N-methyl group's influence on intermediate stability and energy landscapes. nih.gov

| Aspect | Effect of N-Boc-N-Methyl Group | Consequence in Synthesis |

|---|---|---|

| Conformational Flexibility | Reduced rotation around N-Cα bond; potential for cis/trans isomers. nih.gov | Stabilization of specific transition states, potentially increasing stereoselectivity. Multiple peaks in HPLC. nih.gov |

| Boc-Deprotection Intermediate | Formation of a reactive tert-butyl cation. peptide.com | Potential for side-chain alkylation; requires scavengers for clean cleavage. peptide.com |

| Peptide Coupling | Steric hindrance at the N-terminus. nih.gov | Slower reaction rates, requiring stronger coupling reagents or longer reaction times. nih.gov |

| Diketopiperazine Formation | Altered rates due to conformational effects and slower coupling. nih.gov | Potential for increased side product formation during the synthesis of the N-terminal dipeptide. |

Future Directions and Emerging Research Trends

Advancements in Sustainable Synthesis of N-Methylated Amino Acids

A major thrust in the field is the development of greener and more efficient synthetic methods to produce N-methylated amino acids and the peptides they form. advancedchemtech.com Conventional methods often rely on hazardous reagents and generate substantial waste, prompting a shift towards more sustainable practices. advancedchemtech.commanchester.ac.uk

Biocatalysis offers a promising green alternative to traditional chemical synthesis. manchester.ac.uk Enzymes operate under mild conditions and exhibit high selectivity, reducing the need for protecting groups and minimizing side reactions.

N-Methyltransferases (NMTs): These enzymes are naturally responsible for the methylation of a wide array of compounds, including amino acids. manchester.ac.uk Their high specificity makes them ideal candidates for developing biocatalytic routes to N-methylated amino acids. Research is ongoing to discover and engineer NMTs with broader substrate scopes and improved catalytic efficiencies.

N-Methyl Amino Acid Dehydrogenases (NMAADHs): These enzymes can catalyze the reductive amination of keto acids with methylamine, providing a direct route to N-methylated amino acids. manchester.ac.uk For instance, NMAADH from Pseudomonas putida has been successfully used to produce N-methyl-L-phenylalanine, demonstrating the synthetic utility of this enzyme class. manchester.ac.uk

Ribosomal Synthesis: Recent breakthroughs have enabled the ribosomal incorporation of N-methylated amino acids into peptides. nih.govnih.govacs.org This involves engineering the translational machinery, such as using modified ribosomes and specialized tRNA molecules, to recognize and incorporate these unnatural building blocks. nih.govacs.org This approach opens the door to creating large combinatorial libraries of N-methylated peptides for screening and discovery. nih.gov

| Enzyme Class | Catalytic Function | Potential Application in Sustainable Synthesis |

| N-Methyltransferases (NMTs) | Transfer a methyl group to an amino acid | Highly specific methylation, reducing byproducts |

| N-Methyl Amino Acid Dehydrogenases (NMAADHs) | Reductive amination of a keto acid with methylamine | Direct, enantioselective synthesis from simple precursors |

| Engineered Ribosomes | Facilitate incorporation of N-Me aminoacyl-tRNA | In vitro synthesis of N-methylated peptide libraries |

Flow chemistry is emerging as a powerful technology for the synthesis of peptides, including those containing N-methylated residues. nih.govchimia.ch This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

Key advantages of flow chemistry in this context include:

Enhanced Safety and Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to improved consistency and safety. chimia.ch

Improved Efficiency: High-concentration reagent bands in flow reactors can improve coupling efficiency, often requiring fewer equivalents of expensive amino acids compared to batch synthesis. chimia.chmtmt.hu

Scalability: Flow systems can be readily scaled up for larger-scale production without extensive re-optimization.

Automation: Continuous processing is inherently suited for automation, enabling the development of fully automated peptide synthesizers. rsc.org

Recent studies have demonstrated the successful continuous-flow synthesis of various N-methylated dipeptides and even more complex peptides with high yields and minimal racemization. nih.govresearchgate.net These methodologies are critical for making the production of compounds like n-Boc-n-methyl-(r)-homophenylalanine and their derivatives more efficient and sustainable. mtmt.hu

Exploration of New Chemical Transformations and Derivatizations

Research continues to uncover new ways to chemically modify and derivatize N-methylated amino acids to expand their utility. Derivatization is often essential for analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), where volatile derivatives are required. nih.govmdpi.com For example, the formation of N-acetyl methyl (NACME) or ethyl chloroformate derivatives allows for the characterization and quantification of N-methylated amino acids. nih.govacs.org

Beyond analysis, new transformations are being explored to create novel building blocks for drug discovery and materials science. The unique properties conferred by the N-methyl group—such as altered hydrogen bonding capacity and conformational preferences—can be leveraged in the design of peptidomimetics, enzyme inhibitors, and receptor antagonists. researchgate.netbenthamdirect.com The development of novel synthetic methods, such as those employing intermediate 5-oxazolidinones, provides a unified approach to creating N-methyl derivatives of all 20 common amino acids, paving the way for more complex and diverse molecular architectures. acs.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The synthesis of peptides is increasingly benefiting from automation and high-throughput experimentation (HTE). creative-peptides.comacs.org Automated peptide synthesizers, based on the principles of solid-phase peptide synthesis (SPPS) developed by Bruce Merrifield, can now routinely prepare peptides with dozens of amino acids in a few hours. libretexts.orglibretexts.org

The integration of N-methylated amino acids like this compound into these automated platforms is a key area of development. While the coupling of amino acids to an N-methylated residue can be challenging due to steric hindrance, optimized protocols and specialized coupling reagents are overcoming these limitations. springernature.commerckmillipore.comresearchgate.net Microwave-assisted synthesis and ultrasonic agitation are also being employed to accelerate difficult coupling steps and reduce reaction times significantly. springernature.comacs.org

HTE platforms allow for the rapid screening of numerous reaction conditions in parallel, accelerating the optimization of synthetic routes for N-methylated peptides. acs.orgyoutube.com By combining automated synthesis with HTE, researchers can perform "N-methyl scanning," where each amino acid in a bioactive peptide is systematically replaced with its N-methylated counterpart. cipsm.de This strategy is invaluable for probing structure-activity relationships and rationally designing peptides with improved pharmacokinetic profiles. cipsm.dersc.org

Potential in Supramolecular Chemistry and Advanced Material Science

While still an emerging area, the unique conformational properties of N-methylated amino acids suggest potential applications in supramolecular chemistry and materials science. The N-methyl group prevents the formation of a hydrogen bond at the amide nitrogen, which can profoundly influence the secondary structure and self-assembly properties of peptides. peptide.compeptide.com

This ability to control peptide conformation can be harnessed to design novel supramolecular structures, such as stable foldamers with specific topologies. nih.govresearchgate.net These organized molecular assemblies could find applications in the development of new biomaterials, hydrogels, and nanoscale devices. The principles of molecular self-assembly, guided by the specific interactions of modified amino acids, are central to this field. researchgate.net As research progresses, the integration of N-methylated building blocks like this compound into peptide sequences could lead to materials with precisely engineered structures and functions.

Q & A

Q. What is the role of N-Boc-N-methyl-(R)-homophenylalanine in designing dipeptidyl peptidase-4 (DPP-4) inhibitors?

this compound serves as a core scaffold for fused β-homophenylalanine derivatives targeting DPP-4 inhibition. Its rigidified aromatic system reduces entropy loss during binding, enhancing inhibitory activity. Structural modifications (e.g., lactam alkylation) improve metabolic stability while retaining potency. For example, methylating the lactam (compound 18m ) increased DPP-4 inhibition (IC₅₀ = 35 nM) compared to non-alkylated analogs .

Q. How is this compound synthesized for medicinal chemistry studies?

A typical synthesis involves:

- Step 1 : Condensation of glycine methyl ester with 1-(bromomethyl)-4,5-difluoro-2-nitrobenzene.

- Step 2 : Protection with benzyl chloroformate and subsequent reduction/hydrolysis to form a diazepin-2-one intermediate.

- Step 3 : Coupling with Boc-protected homophenylalanine using HATU, followed by TFA deprotection .

Key reagents: HATU (coupling agent), TFA (Boc deprotection), and Pd/C (hydrogenation) .

Q. What analytical methods are critical for characterizing this compound derivatives?

- HPLC with chiral columns to confirm enantiopurity (>98% ee).

- LC-MS/MS for metabolic stability studies (e.g., rat liver microsomes).

- X-ray crystallography to validate binding modes with DPP-4 residues (Tyr662, Glu205/206) .

Advanced Research Questions

Q. How do structural modifications (e.g., lactam alkylation) impact DPP-4 inhibition and pharmacokinetics?

- Lactam alkylation (methyl/ethyl groups) enhances potency by 15–20% (e.g., 18m vs. 18a ) but reduces metabolic clearance (CLp = 12 mL/min/kg vs. 18 mL/min/kg in rats).

- Isopropylation decreases activity (IC₅₀ increases by 40%), likely due to steric clashes in the S1 pocket.

- In vivo efficacy : Methylated derivatives (e.g., 18m ) show sustained glucose-lowering effects at 8 hr post-dose (35% reduction vs. sitagliptin’s 24%) .

Q. What strategies resolve enantiomeric impurities in β-homophenylalanine derivatives?

Q. How do in vitro potency and in vivo efficacy data correlate for fused β-homophenylalanine derivatives?

Q. What computational methods predict the selectivity of this compound derivatives against off-target proteases (e.g., DPP-8/9)?

Q. How does microbial biosynthesis of homophenylalanine compare to chemical synthesis in research applications?

- Nostoc punctiforme PCC73102 genes (hphA, hphB, hphCD) : Enable E. coli-based fermentation (yield = 630 mg/L) with 98% enantiomeric excess.

- Advantages : Avoids toxic reagents (e.g., cyanide in Strecker synthesis) but requires optimization of plasmid expression (e.g., T7 promoters) .

Methodological Notes for Experimental Design

- SAR Studies : Prioritize modifications at the lactam and homophenylalanine side chain. Use SPR (surface plasmon resonance) for real-time binding kinetics .

- In Vivo Testing : Use ICR mice for OGTT (oral glucose tolerance test) with 10 mg/kg dosing. Monitor glucose AUC and plasma DPP-4 activity .

- Metabolic Profiling : Incubate compounds with rat liver microsomes + NADPH (37°C, 30 min). Analyze via UPLC-QTOF for oxidative metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |